ETHYL-5-AMINO-2-PHENYLIMIDAZOLE-4-CARBOXYLATE
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Overview
Description
Ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of an amino group and a phenyl group in the structure of ETHYL-5-AMINO-2-PHENYLIMIDAZOLE-4-CARBOXYLATE enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL-5-AMINO-2-PHENYLIMIDAZOLE-4-CARBOXYLATE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multi-component condensation reactions. These reactions are catalyzed by magnetic nanoparticles or other catalysts to enhance yield and efficiency. The use of eco-friendly catalysts like Amberlyst-70 is also gaining popularity due to its non-toxic and thermally stable properties .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino-substituted imidazoles.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, catalysts, and functional materials.
Mechanism of Action
The mechanism of action of ETHYL-5-AMINO-2-PHENYLIMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-imidazole: Shares the imidazole core but lacks the amino and carboxylate groups.
2-phenyl-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-ethyl-2-methylimidazole: Contains an ethyl and methyl group but lacks the phenyl and amino groups.
Uniqueness
Ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate is unique due to the presence of both an amino group and a phenyl group, which enhance its reactivity and potential for diverse applications. The ester group also provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
32704-59-9 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-10(13)15-11(14-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15) |
InChI Key |
IXILFWWVOLRGAE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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